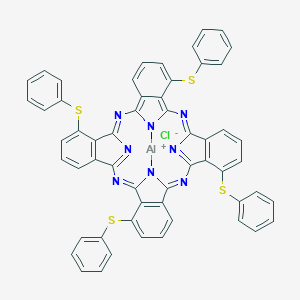
Aluminium 1,8,15,22-Tetrakis(phenylthio)-29H,31H-Phthalocyanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride: is a complex organic compound with the molecular formula C56H32AlClN8S4 and a molecular weight of 1007.60 g/mol . This compound is known for its unique structure, which includes aluminum at the core and phenylthio groups attached to the phthalocyanine ring. It is primarily used in photonic and optical materials due to its distinctive electronic properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates .
Biology: In biological research, it is used in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .
Medicine: Apart from PDT, it is also explored for its potential in imaging and diagnostic applications due to its fluorescent properties .
Industry: In the industrial sector, it is used in the production of dyes and pigments, particularly in the textile and printing industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride typically involves the reaction of phthalocyanine with aluminum chloride and phenylthiol under controlled conditions. The reaction is carried out at high temperatures, often exceeding 300°C . The process requires careful control of the reaction environment to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The final product is usually purified through recrystallization or chromatography to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phthalocyanine derivatives.
Wirkmechanismus
The mechanism of action of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride involves its interaction with light. Upon exposure to light, the compound absorbs photons and undergoes electronic excitation. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
- Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
- Copper (II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
- Gallium (III)-phthalocyanine chloride
- Zinc phthalocyanine
Uniqueness: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride stands out due to its unique combination of aluminum and phenylthio groups, which impart distinct electronic and photophysical properties. These properties make it particularly effective in applications requiring high stability and efficient light absorption.
Eigenschaften
CAS-Nummer |
167093-23-4 |
|---|---|
Molekularformel |
C56H38AlClN8S4 |
Molekulargewicht |
1013.7 g/mol |
InChI |
InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |
InChI-Schlüssel |
JWPNATQHLXEGSZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















